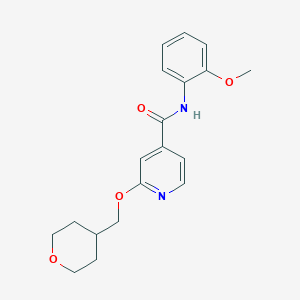

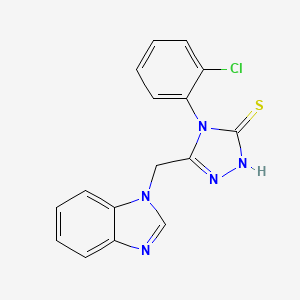

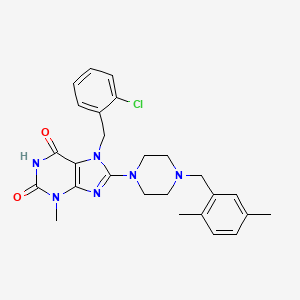

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, also known as ETP-46464, is a small molecule inhibitor that has shown potential as an anticancer drug. This compound belongs to the class of pyrazinone derivatives and is currently being studied for its anti-tumor properties.

Wissenschaftliche Forschungsanwendungen

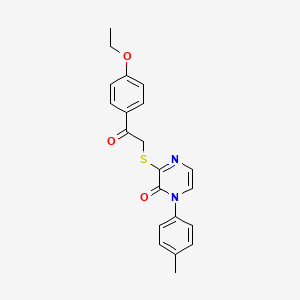

Experimental and Computational Approaches on Pyran Derivatives for Acid Corrosion

Pyran derivatives, including those with structural similarity to the compound , have been synthesized and characterized to study their corrosion mitigation effects on mild steel in sulfuric acid solutions. The derivatives showed significant inhibition efficiency, which increased with concentration, reaching up to 95% at 2 mM for certain derivatives. Their adsorption followed the Langmuir isotherm, indicating they act as mixed-type inhibitors. These findings were supported by weight loss, electrochemical measurements, and surface analysis techniques like SEM-EDS, XRD, and AFM. Quantum chemical studies and MD simulations further elucidated the binding energies, suggesting a spontaneous binding onto iron surfaces (Saranya et al., 2020).

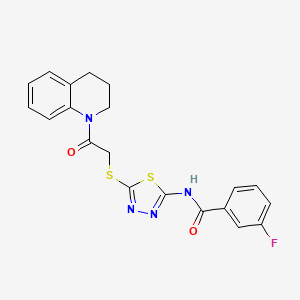

Synthesis and Anticancer Activity of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized through a microwave-assisted, solvent-free reaction, showing promising anticancer activities against A549 and H322 lung cancer cells. The derivatives were evaluated in dosage-dependent manners, highlighting the potential for these compounds in cancer therapy. Structural determination was supported by IR, 1H NMR, mass spectroscopy, and X-ray diffraction analysis, underpinning the molecular basis for their biological activities (Zheng et al., 2011).

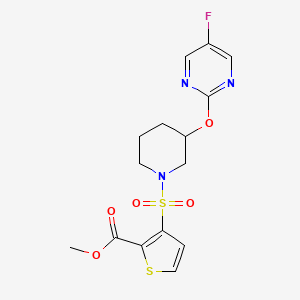

Synthesis and Properties of Pyrazole, Thiophene, and Thiazole Derivatives

Cyanoacetylhydrazine has been used to synthesize a range of heterocyclic compounds including pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives. Some of these compounds demonstrated significant anti-tumor activities against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, surpassing the efficacy of the reference compound, doxorubicin. The promising results suggest the therapeutic potential of these heterocyclic compounds in cancer treatment, supported by molecular modeling to understand their interaction with biological targets (Mohareb et al., 2014).

Eigenschaften

IUPAC Name |

3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-3-26-18-10-6-16(7-11-18)19(24)14-27-20-21(25)23(13-12-22-20)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJACVZQRFCSQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

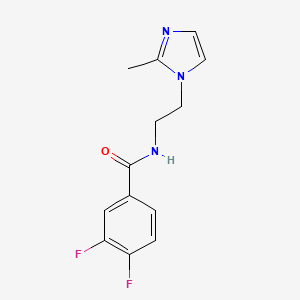

![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2433705.png)

![N-(3-bromophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2433706.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2433715.png)

![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)